4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol
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Overview
Description
4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazole ring, and a benzene ring with hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with a benzene derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The thiazole and pyrazole rings can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl groups on the benzene ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are known for their wide range of biological activities.
Uniqueness
4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol is unique due to its specific combination of functional groups and the resulting chemical and biological properties. The presence of both thiazole and pyrazole rings, along with the hydroxylated benzene ring, provides a distinct set of interactions and activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H19N3O2S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C17H19N3O2S/c1-3-4-5-11-6-12(16(22)7-15(11)21)17-13(8-18-20-17)14-9-23-10(2)19-14/h6-9,21-22H,3-5H2,1-2H3,(H,18,20) |
InChI Key |
JROBNUIRCFXVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CSC(=N3)C |
Origin of Product |
United States |
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